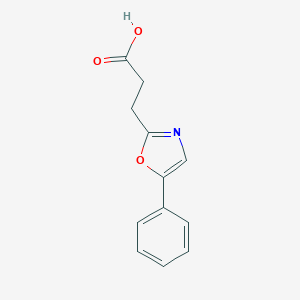

3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12(15)7-6-11-13-8-10(16-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVIYHMHRMUSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392694 | |

| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23485-68-9 | |

| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid is a heterocyclic compound featuring a core oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] The oxazole moiety is a significant scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[2] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The propanoic acid side chain offers a handle for further chemical modification, making the title compound a valuable building block in the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a multi-step sequence centered around the classical Robinson-Gabriel synthesis for the formation of the oxazole ring.[1] This well-established method involves the cyclodehydration of a 2-acylamino-ketone.[1] Our strategy, therefore, involves three primary stages:

-

Synthesis of the 2-Acylamino-ketone Precursor: Preparation of N-(2-oxo-2-phenylethyl)succinamic acid by the acylation of 2-amino-1-phenylethanone with succinic anhydride.

-

Oxazole Ring Formation: Cyclodehydration of the precursor via the Robinson-Gabriel synthesis to yield ethyl 3-(5-phenyl-1,3-oxazol-2-yl)propanoate. An ester intermediate is targeted to protect the carboxylic acid functionality during the cyclization.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product, this compound.

This synthetic pathway is illustrated in the workflow diagram below.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delves into the structural features, solubility, acidity, lipophilicity, and spectral characteristics of this molecule. Furthermore, it outlines detailed experimental protocols for the determination of these key parameters, offering a practical framework for researchers. The synthesis of the title compound is also discussed, providing context for potential impurities and informing on its handling and stability. This guide is intended to be a valuable resource for scientists engaged in the research and development of oxazole-based compounds.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The unique structural and electronic properties of the oxazole ring allow it to serve as a versatile scaffold in the design of novel therapeutic agents. This compound, with its combination of a phenyl-substituted oxazole core and a carboxylic acid moiety, presents an interesting profile for investigation. A thorough understanding of its physicochemical properties is paramount for any drug development program, as these characteristics fundamentally influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide aims to provide a detailed examination of these critical parameters.

Chemical Identity and Core Properties

The foundational attributes of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 23485-68-9 | [1] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Chemical Structure |  | [2] |

Synthesis and Potential Impurities

The synthesis of this compound can be achieved through several synthetic routes, with a common approach involving the Hantzsch synthesis or variations thereof. A plausible synthetic pathway is outlined below.

General Synthetic Approach

A common method for the formation of the oxazole ring is the condensation of an α-haloketone with an amide. For the synthesis of the title compound, this could involve the reaction of 2-bromoacetophenone with succinamide, followed by hydrolysis of the resulting amide.

Potential Impurities

Based on the synthetic route, potential impurities could include:

-

Unreacted starting materials (2-bromoacetophenone, succinamide).

-

The intermediate amide, 3-(5-phenyl-1,3-oxazol-2-yl)propanamide.

-

Byproducts from side reactions, such as self-condensation products of 2-bromoacetophenone.

Purification is typically achieved through recrystallization or column chromatography. The purity of the final compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods. A purity of at least 95% is generally recommended for use in biological assays.[1]

Physicochemical Properties and Their Determination

A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for predicting its behavior in biological systems.

Physical State and Melting Point

This compound is expected to be a solid at room temperature. While no experimental melting point for this specific compound is readily available in the literature, a closely related analog, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid, has a reported melting point range of 139-143°C.[3][4] This suggests that the title compound will have a similarly elevated melting point, indicative of a stable crystalline lattice.

Experimental Protocol for Melting Point Determination:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

Solubility

The solubility of a compound in various media is a critical determinant of its bioavailability and formulation possibilities.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The presence of the large, nonpolar phenyl and oxazole rings is expected to dominate over the polar carboxylic acid group. |

| Aqueous Base (e.g., NaOH) | High | The carboxylic acid will be deprotonated to form a soluble carboxylate salt. |

| Aqueous Acid (e.g., HCl) | Low | The carboxylic acid will remain protonated, and the overall low polarity of the molecule will limit solubility. |

| Polar Organic Solvents (e.g., Ethanol, DMSO) | Moderate to High | "Like dissolves like" principle; the molecule has both polar and nonpolar regions. |

| Nonpolar Organic Solvents (e.g., Hexane) | Low | The polar carboxylic acid group will hinder solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination:

A simple gravimetric method can be employed to determine the solubility in various solvents at different temperatures.[3]

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is filtered to remove the undissolved solid.

-

A known volume of the saturated solution is evaporated to dryness, and the mass of the dissolved solid is determined.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. A lower pKa indicates a stronger acid. For this compound, the pKa is influenced by the electron-withdrawing nature of the oxazole ring.

While an experimental pKa for the title compound is not available, the predicted pKa for the analogous 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid is approximately 4.07.[3][4] It is reasonable to expect a similar pKa for this compound.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

A known concentration of the acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments.

-

The pH of the solution is measured after each addition using a calibrated pH meter.

-

A titration curve (pH vs. volume of base added) is plotted.

-

The pKa is determined as the pH at the half-equivalence point.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an octanol and a water phase. It is a key indicator of a drug's ability to cross cell membranes.

The predicted XLogP3-AA value for this compound is 1.8.[2][5] This value suggests that the compound has a moderate degree of lipophilicity, which is often desirable for oral drug candidates.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

A small amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

The mixture is centrifuged to separate the layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (in the aromatic region, ~7-8 ppm), a singlet for the oxazole proton, and triplets for the two methylene groups of the propanoic acid chain. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). For a similar thiazole-containing propanoic acid derivative, the methylene protons of the propanoic acid chain appear as triplets at approximately 2.62 and 4.11 ppm.[6][7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically ~170-180 ppm), the carbons of the phenyl and oxazole rings, and the two methylene carbons. For a related thiazole-containing propanoic acid, the methylene carbons of the propanoic acid chain show signals at approximately 34.57 and 51.44 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and C=N and C-O stretching vibrations characteristic of the oxazole ring. For a similar thiazole-containing propanoic acid derivative, C=O stretching bands were observed at 1686 and 1725 cm⁻¹, and an OH group band at 3435 cm⁻¹.[8]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ). Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain. Predicted collision cross-section data for various adducts are available, which can aid in mass spectrometric identification.[5][9]

Stability

The stability of the oxazole ring is an important consideration. Generally, oxazoles are relatively stable to acid but can be susceptible to ring-opening under strong basic conditions, especially at elevated temperatures. The propanoic acid side chain is generally stable, although decarboxylation could potentially occur under harsh conditions. Stability studies should be conducted at various pH values and temperatures to establish the compound's shelf-life and degradation profile.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data is lacking in the public domain, this document has offered a combination of predicted values, data from close analogs, and established experimental protocols to provide a robust framework for researchers. A thorough understanding and experimental validation of these properties are critical for the successful advancement of this and related compounds in any drug discovery and development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 4. 3-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PROPANOIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C12H11NO3 | CID 3460796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C12H11NO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Potential Mechanisms of Action of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical exploration of the potential mechanisms of action for the compound 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to propose and detail the most probable biological activities. The primary focus is on two key pathways: cyclooxygenase (COX) inhibition, based on its structural analogy to the known NSAID Oxaprozin, and modulation of the Peroxisome Proliferator-Activated Receptor (PPAR) and Retinoid X Receptor (RXR) signaling cascades, a common activity for the broader class of phenylpropanoic acid derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a robust framework for hypothesis-driven investigation.

Introduction and Molecular Profile

This compound is a heterocyclic compound featuring a central oxazole ring linked to a phenyl group and a propanoic acid moiety. Its chemical structure suggests a potential for diverse biological activities. The propanoic acid group, in particular, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), while the overall scaffold is reminiscent of ligands for nuclear receptors. This guide will dissect the most plausible mechanisms of action based on these structural alerts.

Potential Mechanism of Action I: Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition

The most direct structural analog to this compound with a well-characterized mechanism of action is Oxaprozin, chemically known as 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid. Oxaprozin is a clinically used NSAID.[1][2] The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

The COX Inhibition Pathway

The proposed mechanism involves the binding of this compound to the active site of the COX enzymes. This binding would prevent the substrate, arachidonic acid, from accessing the catalytic site, thereby inhibiting the production of prostaglandins. The propanoic acid moiety is critical for this interaction, as it mimics the carboxylic acid of arachidonic acid.

It is also plausible that, like Oxaprozin, the compound could modulate the NF-κB signaling pathway.[1] NF-κB is a transcription factor that plays a central role in regulating the inflammatory response. Inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.[1]

Visualizing the Proposed COX Inhibition Pathway

Caption: Proposed inhibitory action on the COX pathway.

Experimental Protocol for Validating COX Inhibition

A tiered experimental approach is recommended to validate this proposed mechanism.

Tier 1: In Vitro COX Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory activity of the compound on COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

Prepare a dilution series of this compound.

-

Incubate the compound with purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 values for both enzymes to determine potency and selectivity.

-

Tier 2: Cellular Assays for Anti-Inflammatory Activity

-

Objective: To assess the compound's ability to reduce inflammation in a cellular context.

-

Methodology:

-

Use a cell line such as RAW 264.7 macrophages.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treat the cells with varying concentrations of the test compound.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

Assess the expression of COX-2 protein via Western blotting.

-

Potential Mechanism of Action II: PPAR/RXR Nuclear Receptor Modulation

The phenylpropanoic acid scaffold is a well-established pharmacophore for ligands of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[6] There are three main subtypes: PPARα, PPARγ, and PPARδ.[6] Furthermore, oxazole-containing phenylpropane derivatives have been identified as PPAR agonists.[7][8]

The PPAR/RXR Signaling Cascade

PPARs form heterodimers with the Retinoid X Receptor (RXR).[9][10] Upon ligand binding, this heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in metabolic processes.

Given that analogs of Oxaprozin have been developed as selective RXR agonists, it is plausible that this compound could act as a PPAR agonist, an RXR agonist, or a dual agonist.[9][10]

Visualizing the Proposed PPAR/RXR Activation Pathway

Caption: Proposed activation of the PPAR/RXR signaling pathway.

Experimental Protocol for Validating PPAR/RXR Agonism

Tier 1: In Vitro Transactivation Assays

-

Objective: To determine if the compound can activate PPARα, PPARγ, and RXR.

-

Methodology:

-

Utilize a reporter gene assay in a suitable cell line (e.g., HEK293T).

-

Co-transfect the cells with expression vectors for the full-length human PPARα, PPARγ, or RXR, and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

Treat the transfected cells with a range of concentrations of the test compound.

-

Measure luciferase activity as a readout of receptor activation.

-

Calculate the EC50 values to determine the potency of agonism for each receptor.

-

Tier 2: Target Gene Expression Analysis

-

Objective: To confirm that the compound regulates the expression of known PPAR/RXR target genes.

-

Methodology:

-

Treat a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ) with the test compound.

-

Isolate total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ).

-

Summary of Potential Biological Activities and Data

| Potential Mechanism | Key Molecular Target(s) | Predicted Biological Outcome |

| Anti-inflammatory | COX-1, COX-2, NF-κB | Reduction of inflammation and pain |

| Metabolic Regulation | PPARα, PPARγ, RXR | Modulation of lipid and glucose metabolism |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong case can be made for its potential as both an anti-inflammatory agent acting through COX inhibition and as a metabolic regulator via PPAR/RXR agonism. The structural similarities to known active compounds provide a solid foundation for these hypotheses. The experimental protocols outlined in this guide offer a clear path forward for the definitive characterization of this compound's biological activity. Further investigation is warranted to elucidate its precise molecular targets and therapeutic potential.

References

- 1. Synthesis and Anti-inflammatory Effects of Oxaprozin-Paeonol Ester [ccspublishing.org.cn]

- 2. [Anti-inflammatory activity of a non-steroidal anti-inflammatory agent, oxaprozin, in experimental models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel oxazole containing phenylpropane derivatives as peroxisome ...: Ingenta Connect [ingentaconnect.com]

- 8. Novel oxazole containing phenylpropane derivatives as peroxisome proliferator activated receptor agonists with hypolipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

biological activity of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

An In-Depth Technical Guide to the Biological Activity of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, this compound. While direct biological data for this specific molecule is not extensively documented in current literature, its chemical architecture, combining an arylpropionic acid moiety with a 1,3-oxazole heterocyclic core, suggests a high potential for significant pharmacological activity. This document synthesizes the known biological roles of these two key scaffolds to build a robust, hypothesis-driven approach for its systematic evaluation. We will delve into the established anti-inflammatory, analgesic, anticancer, and antimicrobial properties of related compounds to inform a detailed, multi-tiered research plan. This guide is intended to serve as a foundational resource for researchers, providing not only the scientific rationale for investigation but also detailed, field-proven experimental protocols and data interpretation strategies to unlock the therapeutic potential of this promising molecule.

Introduction: Unveiling a Molecule of High Potential

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The molecule this compound stands as a compelling candidate for investigation, primarily due to its hybrid structure. It strategically incorporates two pharmacologically significant scaffolds: the arylpropionic acid backbone and the 1,3-oxazole ring system.

-

Arylpropionic Acids: This class of compounds forms the basis of many widely-used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[1][2][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4] A particularly relevant analogue is Oxaprozin, a marketed NSAID which is chemically a diphenyl-oxazole propanoic acid, underscoring the potential for our target molecule to exhibit similar anti-inflammatory and analgesic properties.[5][6]

-

The 1,3-Oxazole Ring: The oxazole moiety is recognized as a "privileged scaffold" in drug discovery, appearing in a multitude of natural products and synthetic compounds with a vast array of biological activities.[7][8][9] These include potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.[10][11][12][13] The versatility of the oxazole ring in interacting with various biological targets like enzymes and receptors makes it a highly attractive component for the design of new drugs.[14][15]

The logical fusion of these two scaffolds in this compound therefore presents a strong scientific rationale for its investigation as a potential multi-faceted therapeutic agent. This guide will lay out a systematic pathway for its exploration.

The Pharmacological Landscape of the Core Scaffolds

A deep understanding of the constituent parts of this compound is crucial for designing a logical and efficient screening strategy.

The Arylpropionic Acid Moiety: A Foundation in Anti-Inflammatory Therapy

The arylpropionic acid group is synonymous with NSAIDs.[1][2] The carboxylic acid function is a key pharmacophoric feature, essential for the inhibition of COX-1 and COX-2 enzymes.[6] Beyond inflammation, derivatives of this class have demonstrated a broader spectrum of activities, including antibacterial, anticonvulsant, and anticancer properties.[1][3][16]

The presence of this moiety in our target compound strongly suggests that a primary avenue of investigation should be its potential as an anti-inflammatory and analgesic agent.

The 1,3-Oxazole Ring: A Privileged Scaffold for Diverse Biological Activity

The 1,3-oxazole ring is a five-membered heterocycle that is a key structural component in many biologically active compounds.[8][17] Its unique electronic and structural properties allow for diverse interactions with biological macromolecules.[14]

-

Anticancer Activity: Oxazole derivatives have emerged as a highly promising class of anticancer agents, with some compounds exhibiting IC50 values in the nanomolar range against various cancer cell lines.[10][11][18][19] Their mechanisms are varied and include the inhibition of critical targets such as tubulin, protein kinases, and DNA topoisomerases.[10][19]

-

Antimicrobial Activity: The oxazole nucleus is a key component in the development of new antimicrobial agents to combat multi-drug resistant pathogens.[12][15][20][21] These compounds can disrupt essential microbial processes, leading to bacterial or fungal cell death.[7]

-

Anti-inflammatory Activity: Certain oxazole-containing compounds have shown significant anti-inflammatory effects, often through mechanisms that are distinct from or complementary to COX inhibition, such as the modulation of pro-inflammatory signaling pathways like NF-κB.[13][22][23]

The inclusion of the oxazole ring in this compound thus opens up the exciting possibility of biological activities that extend beyond the typical NSAID profile.

A Proposed Research Plan for this compound

Based on the analysis of its core scaffolds, we propose a multi-pronged approach to systematically evaluate the .

Tier 1: Primary In Vitro Screening

The initial phase of investigation should focus on high-throughput in vitro assays to rapidly assess the primary hypothesized activities.

-

Anti-inflammatory: A COX-1/COX-2 inhibition assay is paramount to determine if the compound functions as a traditional NSAID.

-

Anticancer: A panel of cancer cell lines (e.g., NCI-60) should be screened for cytotoxicity using an MTT or similar cell viability assay.

-

Antimicrobial: The compound should be tested against a panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi to determine its Minimum Inhibitory Concentration (MIC).

Tier 2: Mechanism of Action Studies

Positive hits from the primary screening should be followed up with more detailed mechanistic studies.

-

Anti-inflammatory: If COX inhibition is observed, further studies to determine the mode of inhibition (competitive, non-competitive) are warranted. If not, or in addition, assays to investigate effects on other inflammatory pathways, such as NF-κB signaling, should be conducted.[13]

-

Anticancer: For active compounds, assays to determine the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and target identification studies (e.g., kinase profiling) are the next logical steps.[10][19]

-

Antimicrobial: For compounds with significant MIC values, time-kill kinetics, and biofilm disruption assays can provide further insight into their antimicrobial potential.

Tier 3: In Vivo Validation

The most promising candidates from in vitro and mechanistic studies should be advanced to in vivo models.

-

Anti-inflammatory: The carrageenan-induced rat paw edema model is a standard for assessing acute anti-inflammatory activity.[24]

-

Anticancer: A tumor xenograft model in immunocompromised mice is the gold standard for evaluating in vivo anticancer efficacy.

-

Antimicrobial: A murine model of infection (e.g., sepsis or thigh infection model) can be used to assess in vivo antibacterial or antifungal activity.

Detailed Experimental Protocols

To facilitate the execution of the proposed research plan, detailed step-by-step protocols for key experiments are provided below.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme.

-

Compound Addition: Add varying concentrations of this compound (typically from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., celecoxib for COX-2, indomethacin for COX-1).

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Quantification of Prostaglandin: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 2: MTT Cell Viability Assay for Anticancer Screening

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) according to CLSI guidelines.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Interpretation and Future Directions

The data generated from this research plan will provide a comprehensive initial profile of the .

Table 1: Hypothetical Data Summary and Interpretation

| Assay | Potential Outcome | Interpretation and Next Steps |

| COX-1/COX-2 Assay | Selective COX-2 inhibition (IC50 < 1 µM) | Strong candidate for development as a safer NSAID with reduced gastrointestinal side effects. Proceed to in vivo anti-inflammatory and analgesic models. |

| MTT Assay | Potent cytotoxicity against a specific cancer cell line | Promising lead for a targeted anticancer therapy. Proceed with mechanism of action studies (apoptosis, cell cycle) for that cell line. Initiate structure-activity relationship (SAR) studies to improve potency and selectivity. |

| MIC Assay | Low MIC values against a specific bacterial strain | Potential new antibiotic lead. Proceed with time-kill kinetics and biofilm disruption assays. Investigate the mechanism of antibacterial action. |

Should the initial screening reveal promising activity in any of these areas, the subsequent steps would involve lead optimization through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While this compound is a relatively unexplored molecule, its constituent chemical motifs provide a strong foundation for hypothesizing significant biological activity. The strategic combination of an arylpropionic acid core and a 1,3-oxazole ring suggests potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. The comprehensive, tiered research plan outlined in this guide provides a clear and scientifically rigorous path for the systematic evaluation of this compound. The detailed protocols and data interpretation strategies presented herein are designed to empower researchers to unlock the full therapeutic potential of this promising chemical entity.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Oxaprozin - Wikipedia [en.wikipedia.org]

- 6. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iajps.com [iajps.com]

- 13. mdpi.com [mdpi.com]

- 14. ijmpr.in [ijmpr.in]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. ijrpr.com [ijrpr.com]

- 19. researchgate.net [researchgate.net]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. jddtonline.info [jddtonline.info]

The Emerging Potential of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic Acid Derivatives as Modulators of Peroxisome Proliferator-Activated Receptors (PPARs)

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse molecular interactions, making it a versatile building block in drug design.[1][3] Within this chemical class, derivatives of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid are gaining attention as potential modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of metabolism and inflammation.[4][5][6] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, offering insights for researchers and professionals in drug development.

The Scientific Rationale: Targeting PPARs with Oxazole-Based Ligands

PPARs exist in three isoforms—PPARα, PPARγ, and PPARβ/δ—each with distinct tissue distribution and physiological roles.[1][7] PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle, and its activation is the basis for the lipid-lowering effects of fibrate drugs.[1][8] PPARγ is predominantly found in adipose tissue and is the molecular target for the insulin-sensitizing thiazolidinedione (TZD) class of drugs used to treat type 2 diabetes.[3][9] Dual and pan-PPAR agonists, which modulate the activity of more than one isoform, are of significant interest for treating complex metabolic disorders like metabolic syndrome and diabetic dyslipidemia.[4][6]

The general structure of a PPAR agonist consists of an acidic head group, a central linker, and a hydrophobic tail. The carboxylic acid moiety of this compound serves as the acidic head, which is a common feature in many PPAR agonists and is crucial for binding to the receptor.[4][10] The 5-phenyl-1,3-oxazole core and the propanoic acid linker together form the central scaffold and hydrophobic tail, which contribute to the binding affinity and selectivity for the different PPAR isoforms.[4][5]

Synthesis of this compound and Its Analogs

A General Synthetic Workflow

Caption: A plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite based on synthetic strategies for analogous compounds and requires experimental validation.

Step 1: Synthesis of Ethyl 2-amino-5-phenyloxazole-4-carboxylate

-

To a solution of 2-bromoacetophenone (1 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of a weak base like piperidine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

To the crude product, add urea (1.5 eq) and a strong base like sodium ethoxide in ethanol.

-

Reflux the mixture for 8-10 hours.

-

After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain ethyl 2-amino-5-phenyloxazole-4-carboxylate.

Step 2: Conversion to this compound

This multi-step conversion would likely involve:

-

Reduction of the ester and amino groups.

-

Diazotization of the amino group followed by substitution to introduce a suitable functional group for chain extension.

-

A two-carbon chain extension, for example, via a Grignard reaction with ethylene oxide followed by oxidation, or through a malonic ester synthesis.

-

Hydrolysis of the resulting ester to the final carboxylic acid.

Biological Evaluation: In Vitro Assays for PPAR Activity

The assessment of the PPAR agonistic activity of newly synthesized compounds is crucial. A standard approach involves in vitro cell-based reporter gene assays.[2][13]

PPAR Reporter Gene Assay Workflow

Caption: A typical workflow for a PPAR reporter gene assay.

Detailed Protocol: PPARα and PPARγ Reporter Gene Assay

-

Cell Culture: Maintain a suitable cell line, such as HEK293T or CV-1, in appropriate growth medium.

-

Transfection: Seed the cells in 96-well plates. After 24 hours, co-transfect the cells using a suitable transfection reagent with a plasmid encoding the ligand-binding domain of human or murine PPARα or PPARγ fused to the GAL4 DNA-binding domain, a reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene, and a constitutively expressed Renilla luciferase plasmid for normalization.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a known PPAR agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ) as a positive control and a vehicle control (e.g., DMSO).

-

Luciferase Assay: After 18-24 hours of incubation with the compounds, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number. Plot the fold activation relative to the vehicle control against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Structure-Activity Relationships (SAR) and Molecular Design

While direct SAR data for this compound is not available, insights can be drawn from related series of oxazole-based PPAR agonists.[4][5][6]

| Structural Moiety | SAR Insights from Related Compounds |

| Acidic Head | The carboxylic acid is generally essential for activity, forming a key interaction with the PPAR ligand-binding domain.[10] |

| Propanoic Acid Linker | The length and flexibility of the linker can influence potency and isoform selectivity.[1] |

| Oxazole Core | The oxazole ring acts as a rigid scaffold and its electronic properties contribute to binding.[4][5] |

| 5-Phenyl Group | The phenyl group occupies a hydrophobic pocket in the ligand-binding domain. Substitutions on this ring can modulate potency and selectivity. For instance, introducing a thiophene in place of the phenyl group has been shown to yield potent PPARα/γ dual agonists.[6] |

Logical Relationships in SAR

Caption: Key structural determinants of PPAR activity in oxazole-based compounds.

Future Directions and Perspectives

The therapeutic potential of this compound derivatives as PPAR modulators warrants further investigation. Key future research directions include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for the title compound and its analogs are essential.

-

Comprehensive Biological Profiling: The compounds should be systematically evaluated for their activity on all three PPAR isoforms to determine their potency and selectivity profile.

-

In Vivo Efficacy Studies: Promising candidates should be advanced to animal models of metabolic diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Analogs: The synthesis and evaluation of analogs with modifications to the phenyl ring and the propanoic acid linker could lead to the discovery of compounds with improved potency, selectivity, and drug-like properties. Bioisosteric replacement of the phenyl ring with other aromatic or non-aromatic groups could also be explored.

References

- 1. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel oxazole containing phenylpropane derivatives as peroxisome proliferator activated receptor agonists with hypolipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revisiting glitazars: thiophene substituted oxazole containing α-ethoxy phenylpropanoic acid derivatives as highly potent PPARα/γ dual agonists devoid of adverse effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. raybiotech.com [raybiotech.com]

spectroscopic data for 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on the rationale behind the spectroscopic signatures, providing a framework for the characterization of similar oxazole-based compounds.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a central oxazole ring substituted with a phenyl group at the 5-position and a propanoic acid chain at the 2-position. This unique arrangement of aromatic, heterocyclic, and aliphatic carboxylic acid moieties gives rise to a distinct and interpretable set of spectroscopic data.

An In-Depth Technical Guide to 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid: From Serendipitous Discovery to a Framework for Modern Anti-Inflammatory Drug Design

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid, a notable yet less-publicized member of the oxazole class of non-steroidal anti-inflammatory drugs (NSAIDs). While its close analog, Oxaprozin, has seen widespread clinical use, the history and specific development of this particular molecule offer valuable insights into the structure-activity relationships that have guided anti-inflammatory drug discovery. This document will delve into the historical context of its likely discovery, detail a robust synthesis protocol, explore its presumed mechanism of action as a cyclooxygenase (COX) inhibitor, and provide a framework for its potential applications in modern drug development.

Introduction: The Rise of Oxazoles in Inflammation Research

The quest for effective anti-inflammatory agents has been a cornerstone of medicinal chemistry for over a century. The journey began with the serendipitous discovery of salicylic acid's properties from willow bark and culminated in the development of a vast arsenal of NSAIDs.[1] These drugs primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of pro-inflammatory prostaglandins.[1]

Within this landscape, the arylpropionic acid derivatives, or "profens," emerged as a dominant class of NSAIDs. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, became a scaffold of significant interest for its ability to mimic the spatial and electronic arrangement of other successful anti-inflammatory agents.[2][3][4] This exploration led to the development of a series of oxazole-based propanoic acids with potent anti-inflammatory activity.

A History Rooted in Systematic Discovery: The Wyeth & Brother Limited Research Program

While a singular "discovery" paper for this compound is not prominent in the annals of medicinal chemistry, its genesis can be confidently traced to the extensive research on oxazole derivatives conducted by Wyeth & Brother Limited (later Wyeth-Ayerst) in the late 1960s. This research program systematically explored the anti-inflammatory potential of arylated oxazole-2-polycarbon aliphatic monocarboxylic acids.[1]

The seminal work from this period is encapsulated in the U.S. Patent 3,578,671 , filed in 1967.[1] This patent laid the groundwork for a new class of NSAIDs, with the most famous resulting product being Oxaprozin (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid). Given the close structural similarity and the broad claims of the patent, it is highly probable that this compound was synthesized and evaluated as part of this pioneering research effort.

The core innovation of this program was the recognition that the oxazole ring could serve as a bioisostere for other aromatic systems found in earlier NSAIDs, while the propanoic acid side chain was a well-established pharmacophore for COX inhibition.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through a well-established pathway for 2,5-disubstituted oxazoles. The following protocol is a robust and adaptable method based on the general procedures outlined in the historical patent literature and subsequent refinements in oxazole synthesis.

Plausible Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)succinamide

-

To a stirred solution of succinamic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium bicarbonate (1.1 equivalents).

-

Slowly add a solution of phenacyl bromide (1 equivalent) in DMF to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum to yield the crude N-(2-oxo-2-phenylethyl)succinamide.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Cyclodehydration to this compound

-

Suspend the N-(2-oxo-2-phenylethyl)succinamide (1 equivalent) in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.

-

Heat the mixture gently (e.g., 50-70 °C) with stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration and wash thoroughly with cold water.

-

Dry the crude product and recrystallize from an appropriate solvent (e.g., aqueous ethanol or toluene) to yield pure this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| CAS Number | 23485-68-9 |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like DMSO and methanol |

Biological Activity and Mechanism of Action

As a member of the arylpropionic acid class of NSAIDs, the primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes.

The Cyclooxygenase Pathway

Caption: Presumed mechanism of action via inhibition of COX-1 and COX-2.

It is highly probable that this compound, like Oxaprozin, is a non-selective inhibitor of both COX-1 and COX-2. Inhibition of COX-2 is responsible for the desired anti-inflammatory, analgesic, and antipyretic effects. Conversely, inhibition of the constitutively expressed COX-1 enzyme is associated with the common side effects of NSAIDs, such as gastrointestinal irritation and effects on platelet aggregation.

Structure-Activity Relationship (SAR)

The structure of this compound contains the key pharmacophoric elements for COX inhibition:

-

An acidic center (the carboxylic acid): This group is crucial for binding to the active site of the COX enzyme.

-

An aromatic or heteroaromatic ring system (the 5-phenyl-1,3-oxazole): This lipophilic moiety helps to anchor the molecule within the hydrophobic channel of the enzyme.

-

A spacer (the ethyl bridge): This connects the acidic center to the ring system at an optimal distance for effective inhibition.

The substitution pattern on the oxazole ring influences the potency and selectivity of COX inhibition. The presence of a single phenyl group at the 5-position, as in the title compound, versus two phenyl groups at the 4- and 5-positions (as in Oxaprozin), would likely result in differences in their pharmacological profiles, including potency, half-life, and side-effect profiles.

Potential for Modern Drug Development

While this compound itself has not been developed into a commercial drug, its chemical framework remains relevant. The principles learned from its discovery and the broader class of oxazole-based NSAIDs continue to inform the design of new anti-inflammatory agents.

Modern drug development efforts could revisit this scaffold for several reasons:

-

Development of selective COX-2 inhibitors: Modifications to the core structure could potentially lead to derivatives with higher selectivity for COX-2, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.

-

Dual-target inhibitors: The oxazole ring can be further functionalized to incorporate pharmacophores that target other inflammatory mediators, leading to the development of dual COX/LOX inhibitors or other multi-target drugs.

-

Targeted drug delivery: The carboxylic acid group provides a handle for prodrug strategies or for conjugation to delivery systems that can target inflamed tissues.

Conclusion

This compound stands as a testament to the systematic and inventive spirit of mid-20th-century pharmaceutical research. Although overshadowed by its more famous sibling, Oxaprozin, its story is intrinsically linked to the development of a significant class of anti-inflammatory drugs. For today's researchers, it serves as a valuable case study in structure-activity relationships and a reminder that even seemingly minor structural modifications can have a profound impact on pharmacological activity. The foundational chemistry and biology of this molecule continue to offer a fertile ground for the design of the next generation of anti-inflammatory therapies.

References

- 1. US3578671A - Oxazoles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US4659728A - Hydroxy substituted 4,5-diphenyl-2-oxazole propanoic acid - Google Patents [patents.google.com]

- 4. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

Executive Summary

The compound 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid belongs to a chemical class—arylpropionic acid derivatives containing an oxazole scaffold—that has garnered significant interest in medicinal chemistry. While direct biological data on this specific molecule is sparse[1], its structural motifs are present in compounds with a wide array of pharmacological activities. This guide provides a comprehensive framework for the systematic investigation of its therapeutic potential. We will delve into the most promising target classes, propose robust experimental workflows for target validation, and provide the scientific rationale underpinning these strategic choices. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.

Structural Rationale and Emerging Therapeutic Hypotheses

The core structure of this compound combines two key pharmacophores: the arylpropionic acid moiety and a phenyl-oxazole ring system. Arylpropionic acids are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with well-established analgesic and anti-inflammatory properties, classically through the inhibition of cyclooxygenase (COX) enzymes[2][3]. The oxazole ring is a versatile heterocyclic nucleus found in numerous compounds with diverse biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory effects[4].

The confluence of these structural features suggests several primary avenues for investigation:

-

Inflammation and Pain Modulation: The arylpropionic acid backbone strongly suggests a potential role as an anti-inflammatory and analgesic agent.

-

Metabolic Disease Intervention: Structurally related oxazole-containing compounds have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs) and modulators of the AMPK pathway, pointing towards potential applications in metabolic disorders like dyslipidemia and type 2 diabetes[5][6][7].

-

Oncology: The oxazole nucleus is a recognized scaffold in the design of anticancer agents[2][3].

-

Antimicrobial Activity: The heterocyclic nature of the oxazole ring is a common feature in compounds with antibacterial and antifungal properties[4][8].

This guide will now explore each of these hypotheses with detailed, actionable research plans.

Potential Therapeutic Target Class I: Inflammation and Pain Pathways

The most immediate hypothesis for a molecule containing an arylpropionic acid moiety is the modulation of inflammatory pathways. Many NSAIDs, such as ibuprofen and oxaprozin, share this core structure and exert their effects primarily through the inhibition of COX-1 and COX-2[2].

Rationale for Investigation

Derivatives of arylpropionic acid are well-documented for their anti-inflammatory and analgesic activities[9][10][11]. The propionic acid side chain is crucial for the activity of profen-class NSAIDs. Furthermore, the introduction of heterocyclic rings like oxadiazoles (structurally similar to oxazoles) into propionic acid derivatives has been shown to yield compounds with significant anti-inflammatory effects and potentially reduced gastrointestinal side effects[3][12]. Therefore, investigating the interaction of this compound with key enzymes in the arachidonic acid cascade is a logical first step.

Proposed Research Plan: COX Enzyme Inhibition

The primary targets within this class are the cyclooxygenase enzymes, COX-1 and COX-2. A differential inhibitor profile is key to understanding the potential therapeutic window and side-effect profile.

Caption: Workflow for assessing COX inhibition.

-

Objective: To rapidly assess the inhibitory activity of this compound against human recombinant COX-1 and COX-2.

-

Materials:

-

COX Fluorescent Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe.

-

Test compound: this compound, dissolved in DMSO.

-

Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).

-

-

Procedure:

-

Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM).

-

In a 96-well microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

-

Add the test compound dilutions or controls to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Add the ADHP probe.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately read the fluorescence (Ex/Em = 535/590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Normalize the data to the vehicle control (100% activity) and a background control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Data Presentation and Interpretation

The results should be summarized to clearly present the potency and selectivity of the compound.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental | Experimental | Calculated |

| Celecoxib (Control) | >10 | ~0.05 | >200 |

| Ibuprofen (Control) | ~15 | ~30 | ~0.5 |

-

Interpretation: A low selectivity index (~1) would classify the compound as a non-selective NSAID, similar to ibuprofen. A high selectivity index (>50) would indicate COX-2 selectivity, suggesting a potentially better gastrointestinal safety profile. The subsequent cell-based assay measuring PGE2 production will validate these enzymatic findings in a more biologically relevant context.

Potential Therapeutic Target Class II: Metabolic Regulation

The structural similarity of the phenyl-oxazole core to known PPAR agonists makes metabolic pathways a highly compelling area of investigation[5][6]. PPARs are nuclear receptors that play critical roles in lipid and glucose homeostasis. Furthermore, a recent study has implicated novel oxazole derivatives as hypoglycemic agents acting via the AMPK pathway[7].

Rationale for Investigation

A 2008 study published in Die Pharmazie detailed how α-alkoxy arylpropanoic acids with a 2-phenyloxazole moiety were potent activators of PPARγ and had moderate PPARα activity, leading to hypolipidemic effects[5][6]. This provides a direct, mechanistically plausible hypothesis that this compound could function as a PPAR agonist. Activation of PPARα is associated with reduced triglycerides, while PPARγ activation is a key mechanism for insulin sensitization.

Proposed Research Plan: PPAR and AMPK Activation

This investigation will proceed in a tiered approach, starting with receptor binding and transactivation assays for PPARs, followed by cellular assays to probe the AMPK pathway.

Caption: Tiered workflow for metabolic target validation.

-

Objective: To determine if the test compound can activate PPARα, γ, and δ to induce transcription of a reporter gene.

-

Materials:

-

HEK293T cells.

-

Expression plasmids for full-length human PPARα, γ, and δ.

-

A reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.

-

Transfection reagent (e.g., Lipofectamine).

-

Test compound and positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

-

Luciferase assay reagent.

-

-

Procedure:

-

Co-transfect HEK293T cells with the appropriate PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound or controls for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number.

-

Plot the fold activation relative to the vehicle control versus the log of the compound concentration.

-

Calculate the EC50 value, which represents the concentration required to achieve 50% of the maximal activation.

-

Data Presentation and Interpretation

Results from the reporter assay and subsequent cellular assays will clarify the compound's metabolic mechanism.

Table 2: PPAR Transactivation Potency

| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) |

|---|---|---|---|

| This compound | Experimental | Experimental | Experimental |

| Rosiglitazone (Control) | >10 | ~0.1 | >10 |

-

Interpretation: Potent, low-micromolar or sub-micromolar EC50 values for a specific PPAR isotype would identify it as a primary target. If PPAR activation is confirmed, the downstream functional assays are critical. An increase in glucose uptake in 3T3-L1 adipocytes would support a role in insulin sensitization (likely PPARγ-mediated). An increase in the phosphorylation of AMPK and its substrate ACC would suggest an independent or parallel mechanism of action relevant to hypoglycemic effects, as seen in other oxazole derivatives[7].

Additional Avenues for Investigation: Oncology and Antimicrobial Activity

While inflammation and metabolic disease represent the most probable target areas based on structural precedent, the versatility of the oxazole scaffold warrants broader screening.

-

Oncology: Arylpropionic acid derivatives have been explored for anticancer activity[3][9]. A preliminary screen against a panel of cancer cell lines (e.g., the NCI-60 panel) could reveal cytotoxic or anti-proliferative effects. Follow-up studies would involve identifying the specific pathway, which could range from apoptosis induction to inhibition of key signaling kinases.

-

Antimicrobial: A wide variety of oxazole derivatives have been synthesized and tested for antimicrobial activity[4]. The compound should be tested against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standard minimum inhibitory concentration (MIC) assays.

Conclusion and Strategic Outlook

The compound this compound stands at the intersection of well-established anti-inflammatory pharmacophores and a heterocyclic nucleus known for its metabolic and antiproliferative activities. This guide proposes a logical, evidence-based strategy for elucidating its therapeutic targets. The primary lines of inquiry should focus on COX inhibition and PPAR agonism , as these are strongly supported by literature on analogous structures[3][5][6][9]. The outlined experimental workflows provide a clear and robust path from initial screening to cellular validation. Positive findings in any of these areas would provide a strong foundation for further preclinical development, including medicinal chemistry efforts to optimize potency and selectivity, and subsequent in vivo studies to establish efficacy and safety.

References

- 1. This compound | C12H11NO3 | CID 3460796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel oxazole containing phenylpropane derivatives as peroxisome proliferator activated receptor agonists with hypolipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel oxazole containing phenylpropane derivatives as peroxisome ...: Ingenta Connect [ingentaconnect.com]

- 7. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

A Comprehensive Technical Guide to the Preliminary Toxicity Screening of 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid

This guide provides a detailed framework for conducting a preliminary toxicity screening of the novel chemical entity, 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid. The methodologies outlined herein are designed to provide an early assessment of the compound's safety profile, a critical step in the drug discovery and development process. By integrating in silico predictions with in vitro assays, this guide offers a tiered approach to identify potential toxic liabilities, thereby conserving resources and minimizing the reliance on animal testing in the initial stages of research.[1][2][3]

Introduction: The Imperative of Early Toxicity Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant number of candidates failing due to unforeseen toxicity.[2][4] Early-stage in vitro and in silico toxicity testing are therefore indispensable for de-risking drug candidates and making informed decisions about their progression.[2][3] This guide focuses on this compound, a molecule with the chemical formula C₁₂H₁₁NO₃[5]. While no specific toxicity data for this compound is publicly available, its structural motifs—a phenyl ring, an oxazole core, and a propanoic acid side chain—necessitate a thorough preliminary safety evaluation.

The screening funnel described in this document is a multi-pronged strategy, beginning with computational predictions to forecast potential liabilities. This is followed by a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential cardiotoxicity. This tiered approach allows for the early identification of red flags, enabling project teams to either deprioritize a compound or to design further focused studies to understand and mitigate the observed risks.

Section 1: In Silico Toxicity Prediction: The First Line of Defense

Before embarking on resource-intensive in vitro studies, a comprehensive in silico analysis is paramount.[6][7] Computational toxicology utilizes quantitative structure-activity relationship (QSAR) models and other predictive algorithms to estimate a compound's potential for various toxicities based on its chemical structure.[8][9][10]

Core Principles of In Silico Assessment

The fundamental principle of in silico toxicology is that the biological activity of a chemical is intrinsically linked to its molecular structure.[8][9] By analyzing the structural features of this compound and comparing them to databases of known toxicants, we can generate predictions for a range of endpoints.[7]

Recommended In Silico Workflow

The following workflow outlines a robust approach to the in silico toxicity assessment of this compound.

Caption: A streamlined workflow for in silico toxicity prediction.

Key Endpoints for In Silico Prediction

| Toxicity Endpoint | Rationale for Inclusion | Recommended Software/Tools |

| Mutagenicity | Essential for identifying compounds that can cause genetic mutations, a key indicator of carcinogenic potential.[11][12][13] | Derek Nexus, ToxTree, OECD QSAR Toolbox |

| Carcinogenicity | Predicts the likelihood of a compound causing cancer through various mechanisms. | Derek Nexus, Lhasa Carcinogenicity Database |

| hERG Inhibition | Crucial for assessing the risk of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[14][15] | Various QSAR models available in commercial and open-source platforms. |

| Hepatotoxicity (DILI) | Drug-induced liver injury is a major cause of drug attrition and market withdrawal. | DILIrank, AC_DILI |

| Phospholipidosis | The accumulation of phospholipids in lysosomes can be a sign of cellular stress and toxicity. | Available models in platforms like Discovery Studio. |